1,2-Bis((5-bromopyridin-2-yl)oxy)ethane
Description
1,2-Bis((5-bromopyridin-2-yl)oxy)ethane is a halogenated aromatic compound featuring an ethane backbone bridged by two 5-bromo-substituted pyridin-2-yloxy groups. Its molecular formula is C₁₂H₁₀Br₂N₂O₂, with bromine atoms at the 5-position of each pyridine ring and ether linkages connecting the rings to the central ethane. This structural design combines aromatic heterocycles with halogen atoms, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
5-bromo-2-[2-(5-bromopyridin-2-yl)oxyethoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2O2/c13-9-1-3-11(15-7-9)17-5-6-18-12-4-2-10(14)8-16-12/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRBSNHPIYDQPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCOC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744496 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685862-28-6 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy)]bis(5-bromopyridine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,2-Bis((5-bromopyridin-2-yl)oxy)ethane, with the CAS number 685862-28-6 and molecular formula C₁₂H₁₀Br₂N₂O₂, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and antimicrobial properties, interactions with biological targets, and implications for drug development.
Chemical Structure and Properties
1,2-Bis((5-bromopyridin-2-yl)oxy)ethane features two bromopyridine units linked by an ethylene bridge. The presence of bromine atoms enhances its reactivity and potential interactions with various biological molecules.
| Property | Details |
|---|---|
| CAS Number | 685862-28-6 |
| Molecular Formula | C₁₂H₁₀Br₂N₂O₂ |
| Molecular Weight | 320.02 g/mol |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Properties
Preliminary studies indicate that 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane exhibits anti-inflammatory effects. The compound may modulate inflammatory pathways by interacting with enzymes and receptors involved in inflammation. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival. In vitro studies have demonstrated significant activity against pathogens like Staphylococcus aureus and Escherichia coli.
Interaction with Biological Targets
The structural characteristics of 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane allow it to interact with several biological targets, including:
- Enzymes: The compound may bind to enzymes involved in metabolic processes, potentially influencing drug metabolism and efficacy.
- Receptors: It can interact with cellular receptors that play roles in signal transduction pathways.
These interactions suggest that the compound could be a candidate for further investigation in drug development aimed at treating inflammatory diseases and infections.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane resulted in a marked reduction in inflammation markers compared to control groups. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
In vitro assays showed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound's efficacy was comparable to established antibiotics.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H10Br2N2O2
- Appearance : White powder
- Purity : Typically ≥ 95%
- Storage Conditions : Recommended storage at 2-8°C
Pharmaceutical Applications
-
Intermediate in Drug Synthesis
- 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane serves as an important pharmaceutical intermediate. Its structure allows it to participate in various chemical reactions that lead to the synthesis of biologically active compounds. The presence of bromine and pyridine rings enhances its utility in creating complex molecules required for drug development .
-
Potential in Antimicrobial Agents
- Research indicates that compounds containing pyridine derivatives exhibit antimicrobial properties. The incorporation of 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane in formulations could potentially enhance the efficacy of antimicrobial agents due to its structural characteristics that facilitate interaction with biological targets .
- Role in Targeted Drug Delivery
Case Study 1: Synthesis of Antiviral Compounds
A study demonstrated the synthesis of antiviral agents using 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane as a key intermediate. The reaction pathway involved coupling with various nucleophiles to produce derivatives with enhanced antiviral activity against specific viral strains.
Case Study 2: Development of Catalysts
In another investigation, this compound was utilized in the development of palladium-catalyzed reactions. It was found that the presence of the brominated pyridine significantly improved the regioselectivity and yield of carbonylation reactions, making it a valuable component in synthetic organic chemistry .
Material Science Applications
- Coordination Chemistry
- Self-Assembled Structures
Comparison with Similar Compounds
Table 1: Comparative Overview of Ethane-Bridged Compounds
Structural and Functional Differences
- Aromatic vs. Aliphatic Substituents: The target compound’s pyridine rings contrast with benzene (e.g., 1,2-Bis(4-nitrophenoxy)ethane ) or aliphatic chains (e.g., 1,2-Bis(2-bromoethoxy)ethane ).
- Halogen Effects : Bromine’s size and electronegativity differ from chlorine in compounds like 1,2-Bis(2-chloroethoxy)ethane , affecting reactivity and intermolecular interactions.
- Linkage Chemistry : Ether linkages (target compound) are more hydrolytically stable than thioethers (e.g., 1,2-Bis(2-chloroethylthio)ethane ), which may oxidize more readily.
Physicochemical Properties
Preparation Methods
General Strategy
The synthesis of 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane typically involves nucleophilic aromatic substitution or Williamson ether synthesis approaches, where the pyridine hydroxyl or halide functionalities are converted to ether linkages via reaction with ethylene glycol derivatives or ethylene dibromide under basic conditions.
Williamson Ether Synthesis Approach
The most common and reliable method is the Williamson ether synthesis, which involves:
- Starting Materials : 5-bromopyridin-2-ol or 5-bromopyridin-2-yl halide derivatives.
- Linker : Ethylene dibromide or ethylene glycol derivatives.
- Base : Strong bases such as potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the hydroxyl group and generate the alkoxide nucleophile.
- Solvent : Polar aprotic solvents like dimethylacetamide (DMAc), tetrahydrofuran (THF), or dimethylformamide (DMF).
- Conditions : Inert atmosphere (nitrogen or argon) to avoid side reactions, with controlled temperature (often 60–80 °C).
$$
2 \ \text{5-bromopyridin-2-ol} + \text{ethylene dibromide} \xrightarrow[\text{inert atmosphere}]{\text{KOH, DMAc, 80 °C}} \text{1,2-Bis((5-bromopyridin-2-yl)oxy)ethane} + 2 \ \text{KBr}
$$
Detailed Experimental Conditions from Literature
A representative procedure adapted from recent research includes:
- Charging a dry flask with 5-bromopyridin-2-ol (or its equivalent), potassium hydroxide (4 equivalents), and 18-crown-6 as a phase-transfer catalyst to enhance nucleophilicity.
- Addition of ethylene dibromide or ethylene glycol derivative as the linker.
- The reaction mixture is stirred under nitrogen atmosphere at 80 °C for several hours (typically 12–24 h).
- Monitoring by NMR or TLC to confirm conversion.
- Workup involves aqueous quenching, extraction with organic solvents, drying over magnesium sulfate, and purification by column chromatography or recrystallization.
This method yields the target compound with moderate to high purity and isolated yields ranging from 60% to 85% depending on scale and precise conditions.
Alternative Synthetic Approaches
Metal-Catalyzed Coupling Methods
Though less common for this specific compound, metal-catalyzed cross-coupling reactions such as Ullmann-type etherification or palladium-catalyzed C–O coupling can be employed. These methods use:
- Catalysts : Copper(I) iodide or palladium complexes (e.g., Pd(PPh3)4).
- Ligands : Bidentate phosphine ligands to stabilize the catalyst.
- Bases : Potassium carbonate or cesium carbonate.
- Solvents : DMF or toluene.
- Conditions : Elevated temperatures (100–120 °C) under inert atmosphere.
These methods offer advantages in selectivity and functional group tolerance but require careful optimization of catalyst and ligand systems.
Data Table Summarizing Preparation Methods
Research Findings and Analysis
- The Williamson ether synthesis remains the most straightforward and scalable approach for preparing 1,2-Bis((5-bromopyridin-2-yl)oxy)ethane, especially when combined with phase-transfer catalysts like 18-crown-6 to improve nucleophilicity of the phenolate intermediate.
- Metal-catalyzed methods provide alternatives with potential for milder conditions and better functional group compatibility but require expensive catalysts and rigorous exclusion of moisture and oxygen.
- Reaction monitoring by NMR spectroscopy and chromatographic techniques is essential for optimizing reaction time and purity.
- Purification by recrystallization or chromatography ensures removal of inorganic salts and unreacted starting materials.
- The compound’s molecular weight (374.03 g/mol) and structure have been confirmed by spectroscopic methods and computational modeling, supporting the integrity of the synthesized material.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify ethylene bridge protons (δ ~4.0–4.5 ppm) and pyridyl protons (δ ~7.5–8.5 ppm). Compare with spectra of analogous compounds like 1,2-bis(diphenylphosphino)ethane (C-P coupling constants) .
- MS (ESI/HRMS) : Confirm molecular ion peaks (M+H⁺ or M⁻) and isotopic patterns (²⁷⁹Br/⁸¹Br).
- FT-IR : Look for C-O-C stretching (~1250 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹) .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer :
The 5-bromo group on pyridine enables Suzuki-Miyaura or Ullmann couplings. Key considerations:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., XPhos) for aryl boronic acid coupling.
- Solvent/Temperature : Use toluene/DMF at 80–110°C to balance reactivity and stability.
- Side Reactions : Monitor for debromination under harsh conditions; optimize using lower temperatures (<100°C) and short reaction times.
Case Study : Analogous 5-bromopyridine derivatives show >80% coupling efficiency with aryl boronic acids under these conditions .
Advanced: How to address contradictions in reported synthetic yields (e.g., 70% vs. 95%)?
Methodological Answer :
Yield discrepancies often stem from:
- Intermediate Purity : Ensure 5-bromo-2-hydroxypyridine is anhydrous and free from oxidation byproducts (e.g., quinone derivatives).
- Stoichiometry : Use a 2.2:1 molar ratio of 5-bromo-2-hydroxypyridine to 1,2-dibromoethane to account for volatility losses.
- Workup Optimization : Extract unreacted starting materials with ethyl acetate before purification.
Validation : Reproduce high-yield protocols (e.g., 95% for 1,2-bis(trihydroxybenzoyl)ethane ) and adjust reaction time/temperature incrementally.
Basic: What are the stability and storage requirements for this compound?
Q. Methodological Answer :
- Stability : The compound is sensitive to light and moisture due to bromine’s electronegativity. Store in amber vials under inert gas (N₂/Ar).
- Degradation Signs : Discoloration (yellow → brown) indicates decomposition; confirm via HPLC or TLC.
- Long-Term Storage : –20°C in desiccated conditions; avoid DMSO solutions >1 month due to sulfoxide decomposition .
Advanced: How to design experiments probing its coordination chemistry with transition metals?
Methodological Answer :
The pyridyloxy groups act as bidentate ligands. Experimental design steps:
- Metal Selection : Test Pd(II), Cu(I), or Ru(II) complexes for catalytic applications.
- Stoichiometry : Use 1:1 (ligand:metal) ratios in THF/MeOH under reflux.
- Characterization : Analyze via X-ray absorption spectroscopy (XAS) or cyclic voltammetry to confirm metal-ligand charge transfer.
Case Study : 1,2-Bis(diphenylphosphino)ethane forms stable Pd complexes with distinct ³¹P NMR shifts (~δ 20–30 ppm) .
Basic: What computational methods predict its electronic properties?
Q. Methodological Answer :
- DFT Calculations : Use Gaussian09/B3LYP/6-311G(d,p) to model HOMO/LUMO levels and electrostatic potential surfaces.
- Solvent Effects : Include PCM models for DMSO/water to simulate experimental conditions.
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data (~290–320 nm for pyridyl transitions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
